molecular formula C24H16ClN3O2S B2560678 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326849-95-9

2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2560678
CAS No.: 1326849-95-9
M. Wt: 445.92
InChI Key: VVCXQOZKNONFKP-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring substituted at position 5 with a 4-(methylsulfanyl)phenyl group. The 4-chlorophenyl moiety at position 2 contributes to its electronic and steric profile. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, distinguishes it from triazole-based analogs, influencing hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCXQOZKNONFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of isoquinoline compounds can possess significant antimicrobial properties. The presence of the oxadiazole moiety may enhance this activity through mechanisms such as interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
  • Anticancer Potential : Isoquinoline derivatives are often investigated for their anticancer properties. The structural features of 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one suggest potential interactions with cancer cell pathways, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Agents

The compound's potential as an antimicrobial agent is supported by its structural components that may interact with microbial targets. Research indicates that compounds with similar structures often demonstrate efficacy against a range of pathogens.

Anticancer Drugs

Given the promising results from preliminary studies on isoquinoline derivatives, this compound may serve as a lead compound for developing new anticancer therapies. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile.

Case Studies

Several studies have explored the applications of similar compounds:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a related isoquinoline derivative exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Case Study 2 : Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds, revealing that modifications to the phenyl groups can significantly influence antibacterial efficacy.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may exert its effects by binding to and modulating the activity of specific enzymes or receptors. For example, it could inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors on cancer cells to induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Oxadiazole vs. Triazole Derivatives

The target compound’s 1,2,4-oxadiazole ring differs from triazole-containing analogs (e.g., compounds in –8). Key distinctions include:

  • Hydrogen Bonding : The oxygen in oxadiazole may act as a weak hydrogen-bond acceptor, while triazoles (with three nitrogen atoms) offer stronger interactions, as seen in HIV protease inhibitors .
  • Metabolic Stability : Methylsulfanyl groups (as in the target) resist oxidative metabolism better than methoxy or hydroxy groups common in triazole derivatives (e.g., ) .
Representative Examples
  • Triazole Analogs: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone (): The pyridinyl group enhances water solubility but may reduce blood-brain barrier penetration compared to the target’s methylsulfanyl group.

Substituent Effects

Chlorophenyl vs. Other Aromatic Groups
  • 4-Chlorophenyl (target compound): The electron-withdrawing chloro group enhances binding to aromatic residues in enzyme active sites (e.g., tyrosine kinases) via π-π stacking and hydrophobic interactions .
  • Quinolinyloxy (): Bulky quinoline groups improve intercalation with DNA or topoisomerase targets but may reduce solubility.
  • Methoxyphenyl (): Electron-donating methoxy groups decrease metabolic stability due to susceptibility to demethylation .
Sulfur-Containing Groups
  • Methylsulfanyl (target): Balances lipophilicity (LogP ~3.5 estimated) and resistance to oxidation.
  • Benzylthio (): Higher LogP (~4.2) may enhance CNS penetration but increase hepatotoxicity risk.

Computational Docking Insights

Studies using AutoDock Vina () and AutoDock4 () highlight how structural variations impact target affinity:

  • The target’s oxadiazole ring shows weaker hydrogen bonding to SARS-CoV-2 Mpro compared to triazole-based inhibitors but stronger hydrophobic interactions due to methylsulfanyl .
  • Triazole analogs with pyridinyl groups () exhibit higher docking scores for kinases like EGFR, attributed to nitrogen-mediated salt bridges .

Data Table: Structural and Inferred Properties

Compound Core Structure Key Substituents LogP (Estimated) Predicted Target Affinity
Target Compound Oxadiazole 4-Chlorophenyl, Methylsulfanyl ~3.5 Kinases, Proteases
(Triazole derivative) Triazole 4-Pyridinyl, Pyrrolidinyl ~2.8 Kinases, Viral Proteases
(Triazole derivative) Triazole 4-Methylphenyl, Chlorophenyl ~4.0 Lipid-associated Targets
(Quinolinyl derivative) Triazole Quinolinyloxy, Chlorophenyl ~3.9 DNA Topoisomerases

Research Findings and Trends

  • Activity Trends : Triazole derivatives generally show higher enzymatic inhibition (e.g., HIV protease IC50 < 1 µM) than oxadiazoles, but the target’s methylsulfanyl group may improve in vivo half-life .
  • Synthetic Accessibility : Oxadiazoles require cyclization of amidoximes, while triazoles are synthesized via click chemistry, affecting scalability .

Biological Activity

The compound 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one represents a class of bioactive molecules with potential therapeutic applications. Its complex structure suggests various biological activities, primarily in anticancer and antimicrobial domains. This article reviews the available literature on its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S. The structure features a dihydroisoquinoline core substituted with a chlorophenyl group and an oxadiazole moiety, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one. For instance, derivatives with oxadiazole and triazole groups have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

A study evaluated several derivatives for their anticancer activity against HepG2 liver cancer cells using the MTT assay. The IC50 values of selected compounds were as follows:

CompoundIC50 (µg/mL)
6d13.004
6b18.220
6e28.399

These results indicate that structural modifications can enhance the cytotoxicity of related compounds significantly .

Antimicrobial Activity

In addition to anticancer properties, the compound's analogs have been tested for antimicrobial efficacy. For example, a series of synthesized compounds were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that many derivatives exhibited notable antibacterial activity.

Table: Antimicrobial Activity Against Bacterial Strains

CompoundPathogenZone of Inhibition (mm)
21E. coli15
22S. aureus18
23Proteus mirabilis12

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties .

The biological activity of this compound is likely mediated through its interaction with specific cellular targets. The oxadiazole ring is known for its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Additionally, the presence of the chlorophenyl group may enhance lipophilicity, facilitating better cell membrane permeability.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances in synthetic methodologies, including ultrasound-assisted techniques, have improved yields and reduced reaction times .

Structure-Activity Relationship Insights

Studies indicate that substituents on the phenyl rings significantly affect biological activity. For example:

  • Electron-donating groups enhance anticancer potency.
  • Halogen substitutions can modulate antibacterial efficacy.

Q & A

Q. What established synthetic routes are available for this compound, and what experimental conditions are critical?

Methodological Answer: A common synthetic approach involves cyclization reactions using ionic liquids as catalysts. For example:

  • Reactants : 2′-aminochalcone derivatives and ionic liquids (e.g., [bmim]BF₄).
  • Conditions : Heating at 150°C for 2.5 hours, followed by extraction with diethyl ether and crystallization in Et₂O/CHCl₃ mixtures .

Q. Key Parameters Table :

ParameterConditions
Temperature150 °C
Reaction Time2.5 hours
Solvent (Extraction)Diethyl ether (7 × 10 mL)
CrystallizationEt₂O/CHCl₃ slow evaporation

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX refinement (e.g., SHELXL for hydrogen placement and omitted reflection handling) .
  • Spectroscopy : NMR (¹H/¹³C) and IR for functional group validation.
  • Crystallization : Use mixed solvents (e.g., Et₂O/CHCl₃) to improve crystal quality .

Q. How can computational tools predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Software : AutoDock Vina (multithreading support, 100x faster than AutoDock 4) with optimized scoring functions .
  • Steps :
    • Prepare ligand/protein files (PDBQT format).
    • Define grid maps around the binding site.
    • Run docking with exhaustiveness ≥8 for accuracy.
    • Cluster results using RMSD thresholds .

Q. Docking Software Comparison :

ToolSpeedAccuracyFlexibility
AutoDock VinaHighImprovedRigid receptor
AutoDock 4LowBaselineFlexible sidechains

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scaled-up production?

Methodological Answer:

  • Design of Experiments (DoE) : Use split-plot designs to test variables (e.g., temperature, solvent ratios) .
  • Purification : Silica plug filtration for crude product isolation .
  • Analytical QC : HPLC with Chromolith columns for purity assessment .

Q. How should researchers resolve contradictions in crystallographic data (e.g., anomalous hydrogen placement)?

Methodological Answer:

  • Refinement Tools : SHELXL for hydrogen atom placement (riding model with Uiso = 1.2Ueq(C)) .
  • Data Omission : Exclude reflections with poor agreement (e.g., (1 1 0) in ) .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants).

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • INCHEMBIOL Framework :
    • Lab Studies : Measure physicochemical properties (logP, solubility) .
    • Field Studies : Monitor distribution in biotic/abiotic compartments .
    • Toxicity Assays : Use multi-tiered endpoints (cellular to ecosystem levels) .

Q. Key Phases :

PhaseFocus
LaboratoryDegradation kinetics, metabolite ID
Field MonitoringBioaccumulation in organisms
Risk ModelingHuman/ecological exposure thresholds

Q. How can molecular dynamics (MD) simulations explain discrepancies in bioactivity data?

Methodological Answer:

  • Software : GROMACS or AMBER for trajectory analysis.
  • Protocol :
    • Simulate ligand-receptor interactions over ≥100 ns.
    • Calculate binding free energy (MM-PBSA/GBSA).
    • Correlate with in vitro assays (e.g., ERp57 activation in ) .

Q. What statistical designs validate pharmacological activity across variable experimental conditions?

Methodological Answer:

  • Randomized Block Designs : Account for variables (e.g., harvest seasons, rootstock effects) using split-split plots .
  • Replicates : Use ≥4 replicates with 5–10 samples per group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.